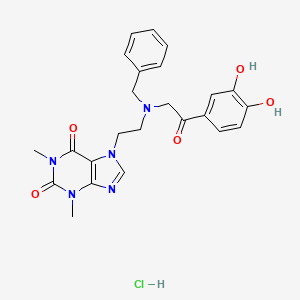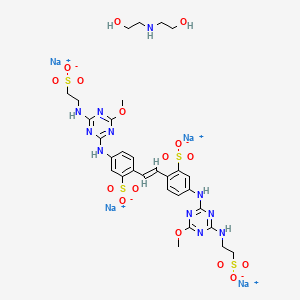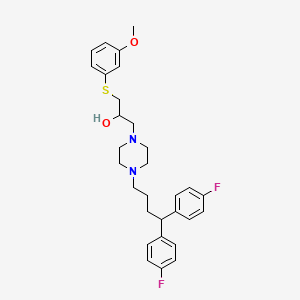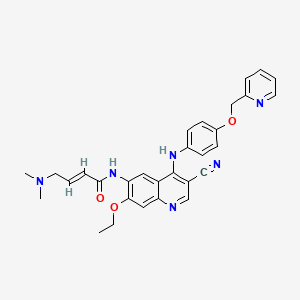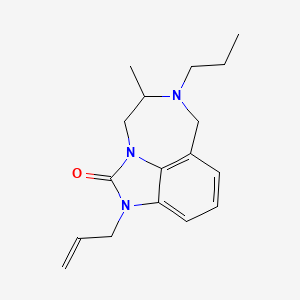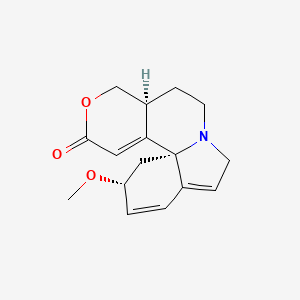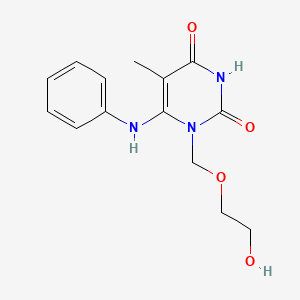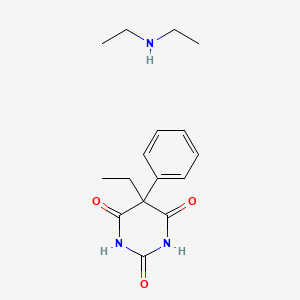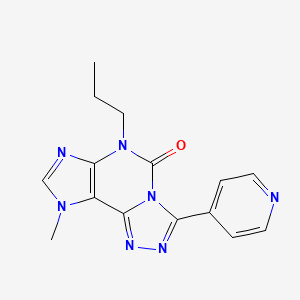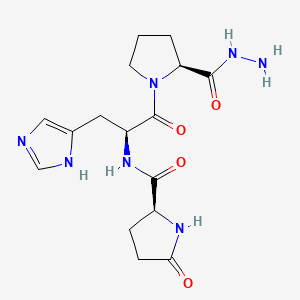
Occidentalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Occidentalol is a sesquiterpene alcohol first isolated from the wood of Eastern white cedar (Thuja occidentalis L.) by Nakatsuka and Hirose . This compound has the molecular formula C15H24O and a melting point of 95°C . It is known for its interesting stereochemistry and has been the subject of various synthetic studies .
準備方法
The synthesis of occidentalol involves several steps. One common method starts with (+)-dihydrocarvone, which undergoes a series of reactions to yield hydroxy ketone 7. This intermediate is then converted into this compound through a three-stage process . Another method involves the selective hydrogenation of natural this compound to obtain dihydrothis compound, followed by hydroboration and oxidation to yield the desired product
化学反応の分析
Occidentalol undergoes various chemical reactions, including:
Common reagents used in these reactions include bispyridinechromium(VI) oxide, ethyl vinyl ketone, and hydrogen chloride in refluxing tetrahydrofuran . Major products formed include hydroxy ketone, dihydro derivatives, and hydroxy-enone .
科学的研究の応用
Occidentalol has various scientific research applications:
作用機序
The exact mechanism of action of occidentalol is not well-understood. it is known to interact with various molecular targets and pathways. Its effects are likely mediated through its interactions with enzymes and receptors involved in metabolic processes . Further research is needed to elucidate the detailed molecular mechanisms.
類似化合物との比較
Occidentalol is similar to other sesquiterpene alcohols, such as dihydrocarvone and epi-carrisone . These compounds share similar structural features and undergo comparable chemical reactions. this compound is unique due to its specific stereochemistry and the distinct synthetic routes used to produce it .
Similar Compounds
- Dihydrocarvone
- Epi-carrisone
- Hydroxy-enone
This compound stands out for its well-defined stereochemistry and the complexity of its synthetic pathways, making it a valuable compound for research in organic chemistry and related fields .
特性
CAS番号 |
473-17-6 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2-[(2R,4aR,8aS)-4a,8-dimethyl-2,3,4,8a-tetrahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H24O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h5-6,8,12-13,16H,7,9-10H2,1-4H3/t12-,13+,15+/m1/s1 |
InChIキー |
AMZWKSYAMHGGSR-IPYPFGDCSA-N |
異性体SMILES |
CC1=CC=C[C@@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
正規SMILES |
CC1=CC=CC2(C1CC(CC2)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


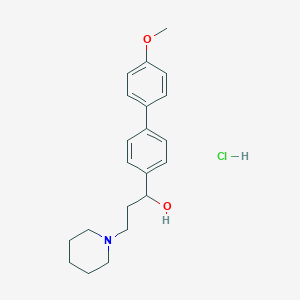
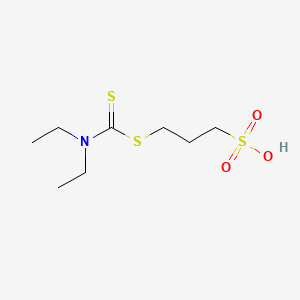
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
